molecular formula C14H12N2O3S B2508070 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2379997-28-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2508070
CAS No.: 2379997-28-9
M. Wt: 288.32
InChI Key: ZSQPCQHEEAAZCR-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique combination of a furan ring, a thiophene ring, and an oxazole moiety. These structural elements contribute to its reactivity and biological activity:

  • Furan Ring : Enhances electronic properties and stability.
  • Thiophene Ring : Provides unique chemical reactivity.
  • Oxazole Moiety : Increases potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Potassium Permanganate : For oxidation.
  • Lithium Aluminum Hydride : For reduction.

Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and pH are critical for achieving desired transformations. Continuous flow synthesis may also be employed for industrial production to enhance efficiency.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for drug discovery. Its ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and cancer.

Research indicates that the compound may modulate biological pathways by interacting with specific enzymes and receptors. The presence of the thiophene and furan rings is believed to enhance binding affinity towards these targets, influencing therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines (IC50 values ranging from 1.61 to 23.30 µg/mL) .
    • The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances antitumor activity.
  • Anti-inflammatory Properties :
    • Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .
  • Enzyme Interaction Studies :
    • Binding studies have shown that the compound can modulate enzymatic activities, which may lead to significant biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Thiophene DerivativesContains thiophene ringsVarying functional groups
Furan DerivativesContains furan ringsDifferent substituents
Isoxazole DerivativesSimilar heterocyclic structureDifferent reactivity patterns
5-MethylisoxazoleRelated oxazole derivativeUnique electronic properties

This compound stands out due to its combination of furan, thiophene, and oxazole rings, conferring distinct chemical reactivity and biological properties not typically found in simpler derivatives .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-5-12(16-19-9)14(17)15-7-11-6-10(8-20-11)13-3-2-4-18-13/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPCQHEEAAZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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